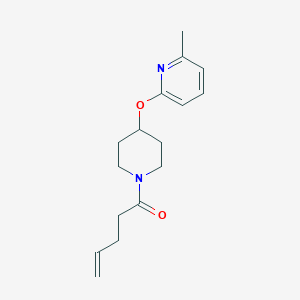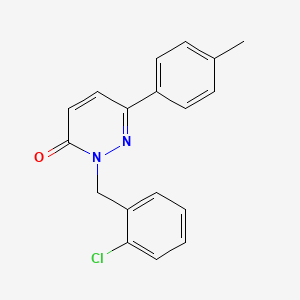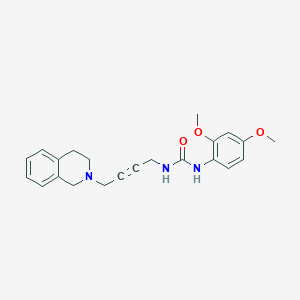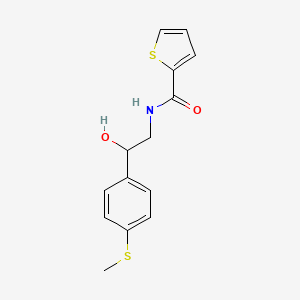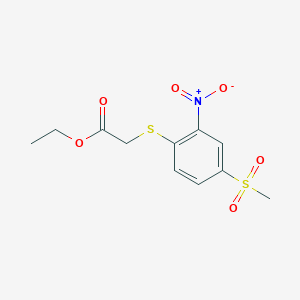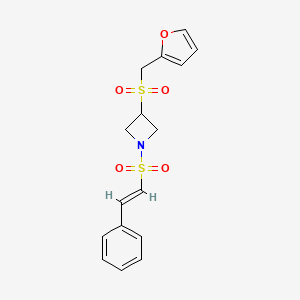
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfone group and an azetidine ring.
作用機序
The mechanism of action of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine in lab experiments is its potential as a therapeutic agent for treating inflammation and cancer. Additionally, it has shown promising results as a photoresponsive material, which can be used in the development of advanced materials. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for research on (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a therapeutic agent. Another direction is to explore its potential as a photoresponsive material and its applications in the development of advanced materials. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
合成法
The synthesis of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of furan-2-carbaldehyde with ethylmagnesium bromide to form furan-2-methanol. The second step involves the reaction of furan-2-methanol with sulfur trioxide to form furan-2-sulfonic acid. The third step involves the reaction of furan-2-sulfonic acid with N-phenyl-1,2-ethylenediamine to form (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine. The final step involves the reaction of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine with styrene oxide to form this compound.
科学的研究の応用
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as a therapeutic agent in treating cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a photoresponsive material, which can be used in the development of advanced materials.
特性
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-23(19,13-15-7-4-9-22-15)16-11-17(12-16)24(20,21)10-8-14-5-2-1-3-6-14/h1-10,16H,11-13H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSOQAHVTVABM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)
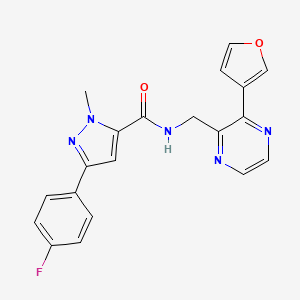
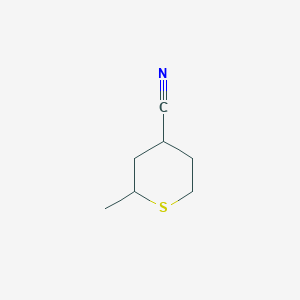
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)
